molecular formula C12H17NO4S B5752790 3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid

3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid

Cat. No.: B5752790
M. Wt: 271.33 g/mol
InChI Key: NGKKAYHEUPAAOG-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid is an organic compound with the molecular formula C12H17NO4S It is a derivative of propanoic acid, featuring a phenyl ring substituted with a propan-2-ylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzenesulfonamide and propanoic acid.

    Reduction: The nitro group of 4-nitrobenzenesulfonamide is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is then alkylated with isopropyl bromide to introduce the propan-2-yl group.

    Coupling: The alkylated sulfonamide is coupled with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl ring allows for π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Pentan-2-ylsulfamoyl)phenyl]propanoic acid: Similar structure but with a pentan-2-yl group instead of a propan-2-yl group.

    3-[4-(Methylsulfamoyl)phenyl]propanoic acid: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The propan-2-yl group provides steric hindrance, affecting the compound’s reactivity and binding interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[4-(propan-2-ylsulfamoyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-4,6-7,9,13H,5,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKKAYHEUPAAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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